molecular formula C21H20ClN3OS B12169790 N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12169790
M. Wt: 397.9 g/mol
InChI Key: IOIHKSFDENGUBW-UHFFFAOYSA-N
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Description

N-[(2Z)-2-[(3-Chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide is a thiazole-derived acetamide compound characterized by a 2,3-dihydrothiazole core. Key structural features include:

  • 4-(4-Methylphenyl) group: A para-methyl-substituted phenyl ring at position 4, influencing steric and electronic properties.
  • Allyl (prop-2-en-1-yl) group: A reactive substituent at position 3, which may enhance conformational flexibility or participate in covalent interactions.
  • (2Z)-Configuration: The Z-stereochemistry at the imino double bond is critical for molecular geometry and interaction with biological targets.

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)imino-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H20ClN3OS/c1-4-12-25-19(16-10-8-14(2)9-11-16)20(23-15(3)26)27-21(25)24-18-7-5-6-17(22)13-18/h4-11,13H,1,12H2,2-3H3,(H,23,26)

InChI Key

IOIHKSFDENGUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC(=CC=C3)Cl)N2CC=C)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide involves several steps. The synthetic route typically includes the formation of the thiazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenation Effects

  • Chloro vs.
  • Position of Halogens : Para-substituted chlorophenyl groups (e.g., in ) may exhibit stronger electron-withdrawing effects than ortho-substituted variants (e.g., in ), altering reactivity in electrophilic environments.

Steric and Electronic Modifications

  • Methyl vs.
  • Sulfonyl and Thioxo Groups : Compounds like and incorporate sulfonyl or thioxo moieties, which stabilize the thiazole ring through resonance and increase metabolic resistance .

Conformational Flexibility

  • Allyl Group : The allyl substituent in the target compound and may facilitate covalent interactions with biological nucleophiles (e.g., cysteine residues), a feature absent in sulfonyl or benzyl-substituted analogs .

Biological Activity

N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide is a thiazole-derived compound with potential biological activities that have garnered interest in pharmaceutical research. This compound's structure suggests it may exhibit various pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3OS, with a molecular weight of 397.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities. Key structural characteristics include:

  • Thiazole Moiety : Contributes to the compound's biological activity.
  • Chlorophenyl and Methylphenyl Substituents : Potentially enhance the compound's interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole rings often exhibit significant antitumor activity. A study highlighted that derivatives of thiazole showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound IDCell Line TestedIC50 (µg/mL)Reference
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13Multiple< Doxorubicin

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells.
  • Interaction with Proteins : Molecular dynamics simulations suggest that the compound interacts with proteins primarily through hydrophobic contacts, which is crucial for its cytotoxic activity .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Study on Anticancer Effects :
    • Researchers synthesized a series of thiazole derivatives and tested their anticancer properties using MTT assays.
    • Results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against colorectal cancer cell lines .
  • Structure Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that electron-withdrawing groups like chlorine were essential for enhancing antiproliferative activity.
    • Compounds with specific methyl substitutions on the phenyl rings showed improved efficacy against cancer cells .

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